GCN2 In Vitro Kinase Inhibition Potency of the Triazolo[4,5-d]pyrimidine Scaffold
In a class-level head-to-head evaluation, triazolo[4,5-d]pyrimidine derivatives (including the 3-methyl-6-ethyl acetate scaffold) demonstrated potent GCN2 inhibition in vitro, with inhibitory activity comparable to the most potent GCN2 inhibitors reported. In the same study, several compounds achieved GCN2 IC50 values below 100 nM, while a subset of analogs with altered N3 substituents showed >10-fold loss of potency [1]. The specific N3-methyl, 6-ethyl acetate substitution pattern is highlighted in the patent literature as a preferred embodiment for maintaining high GCN2 affinity [2].
| Evidence Dimension | GCN2 in vitro kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Expected IC50 < 150 nM based on class pharmacology (exact compound-specific data not located in public sources) |
| Comparator Or Baseline | Triazolo[4,5-d]pyrimidine analogs with N3-benzyl or N3-phenyl substituents: IC50 > 1 µM (class-level SAR trend) [1] |
| Quantified Difference | >10-fold differential in IC50 between N3-methyl and N3-benzyl/phenyl analogs |
| Conditions | Recombinant GCN2 kinase assay (ADP-Glo format), 10 µM ATP, 1-hour incubation [1] |
Why This Matters
The N3-methyl substituent is critical for achieving sub-micromolar GCN2 inhibition, directly influencing procurement decisions for ISR probe development where N3-aromatic analogs fail to meet potency thresholds.
- [1] Lough L, Sherman D, Becerra-Flores M, et al. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells. Comput Struct Biotechnol J. 2018;16:350-360. (Table 1 and Figure 2). View Source
- [2] Merck Patent GmbH. Triazolo[4,5-d]pyrimidine derivatives. US Patent 20160015712, 2016. (Claim 1 and preferred embodiments). View Source
